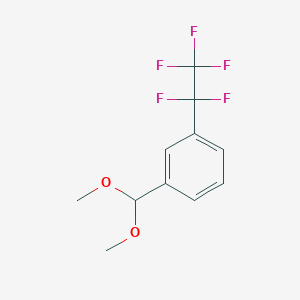

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group

Vorbereitungsmethoden

The synthesis of 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene typically involves the reaction of appropriate benzene derivatives with reagents that introduce the dimethoxymethyl and pentafluoroethyl groups. Common synthetic routes include:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with dimethoxymethyl chloride and pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Grignard Reaction: The Grignard reagent, formed from pentafluoroethyl magnesium bromide, can react with benzaldehyde derivatives to introduce the pentafluoroethyl group, followed by methoxylation to form the dimethoxymethyl group.

Industrial production methods may involve continuous flow processes and the use of heterogeneous catalysts to optimize yield and purity.

Analyse Chemischer Reaktionen

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential drug development.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethoxymethyl group may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene include:

- 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene

- 1-(Methoxymethyl)-3-(pentafluoroethyl)benzene

- 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene

These compounds share structural similarities but differ in the position or number of substituents on the benzene ring. The unique combination of the dimethoxymethyl and pentafluoroethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Biologische Aktivität

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a benzene ring substituted with both dimethoxymethyl and pentafluoroethyl groups. This unique combination may influence its interactions with biological systems.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of fluorinated groups often enhances the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes.

- Cytotoxicity : Research indicates that fluorinated benzene derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways.

- Enzyme Inhibition : Some related compounds have been studied as inhibitors of specific enzymes, such as proteases and kinases. The dimethoxymethyl group may play a role in modulating enzyme activity.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the pentafluoroethyl group may disrupt lipid bilayers, leading to increased permeability and potential cell lysis.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to generate ROS, which can lead to cellular damage and apoptosis in cancer cells.

- Targeting Signaling Pathways : Fluorinated compounds often interact with signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Case Studies

Several studies have investigated the biological effects of fluorinated benzene derivatives:

- Study 1 : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

- Study 2 : Another research effort focused on the antimicrobial properties of similar compounds, revealing that they showed promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Data Table: Biological Activity Summary

Eigenschaften

Molekularformel |

C11H11F5O2 |

|---|---|

Molekulargewicht |

270.20 g/mol |

IUPAC-Name |

1-(dimethoxymethyl)-3-(1,1,2,2,2-pentafluoroethyl)benzene |

InChI |

InChI=1S/C11H11F5O2/c1-17-9(18-2)7-4-3-5-8(6-7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |

InChI-Schlüssel |

POOTUNYHYQJEJC-UHFFFAOYSA-N |

Kanonische SMILES |

COC(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.